1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C13H11N3O2S. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in corrosion inhibition and as a ligand in coordination chemistry
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzotriazole+Benzenesulfonyl chloride→this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of benzotriazole derivatives with reduced sulfonyl groups.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium for coupling reactions
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to enhance the properties of these materials
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and has potential therapeutic applications .
Comparison with Similar Compounds
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds such as:
Benzotriazole: The parent compound, which lacks the benzenesulfonyl group, has different chemical reactivity and applications.
Benzenesulfonic acid: A simpler sulfonyl compound with different properties and applications, primarily used in detergents and as a catalyst.
Sulfonylureas: A class of compounds with sulfonyl groups that are used as herbicides and antidiabetic drugs.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,11-6-2-1-3-7-11)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJSTOXBAXBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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